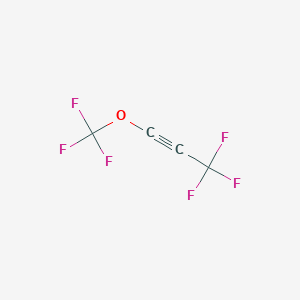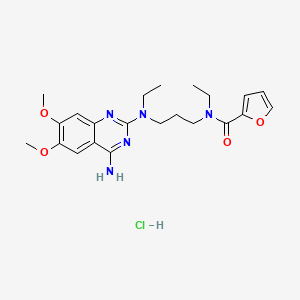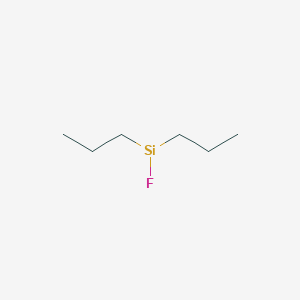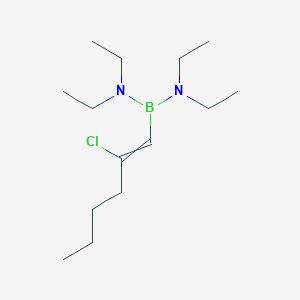
1-(2-Chlorohex-1-en-1-yl)-N,N,N',N'-tetraethylboranediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine is a chemical compound known for its unique structure and properties. It contains a boron atom bonded to a complex organic framework, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine involves several steps. One common method includes the reaction of 2-chlorohex-1-ene with N,N,N’,N’-tetraethylboranediamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-containing oxidized products.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of reduced boron compounds.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its ability to form stable boron-containing structures.
Wirkmechanismus
The mechanism by which 1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine can be compared with other boron-containing compounds such as:
1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine: This compound has a similar structure but differs in the number of ethyl groups attached to the boron atom.
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine: Another related compound with a different functional group attached to the hex-1-en-1-yl moiety.
The uniqueness of 1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine lies in its specific arrangement of atoms and the presence of the tetraethylboranediamine moiety, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
63011-77-8 |
|---|---|
Molekularformel |
C14H30BClN2 |
Molekulargewicht |
272.67 g/mol |
IUPAC-Name |
N-[2-chlorohex-1-enyl(diethylamino)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H30BClN2/c1-6-11-12-14(16)13-15(17(7-2)8-3)18(9-4)10-5/h13H,6-12H2,1-5H3 |
InChI-Schlüssel |
NMDRNCSHNMCRJG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=C(CCCC)Cl)(N(CC)CC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)

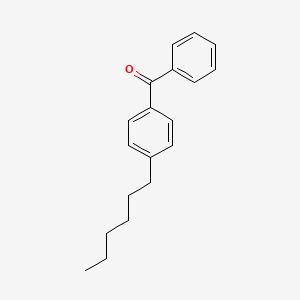
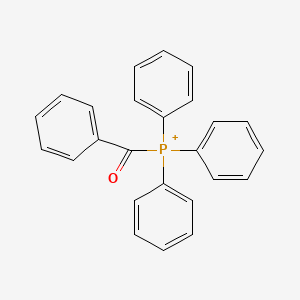
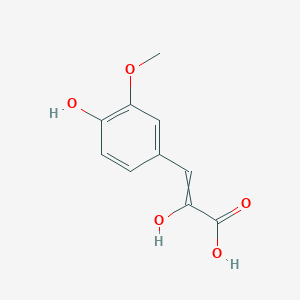

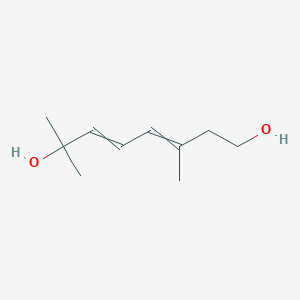
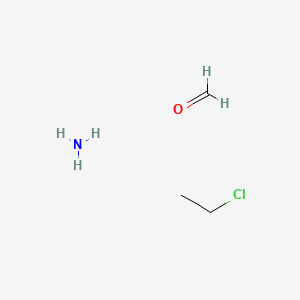
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
